2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate
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Overview
Description
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group attached to a cyclohexene ring, which is further substituted with a methoxycarbonyl group. The presence of the diazonium group makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, a cyclohexene derivative, is first functionalized with a methoxycarbonyl group.
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Conducted in alkaline conditions with the presence of phenols or aromatic amines.
Reduction Reactions: Utilizes reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halides, phenols, and nitriles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amines.
Scientific Research Applications
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate involves the formation of reactive intermediates through the loss of nitrogen gas. This leads to the generation of highly reactive carbocations or radicals, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: A well-known diazonium salt used in similar reactions.
4-Nitrobenzenediazonium Tetrafluoroborate: Another diazonium compound with different substituents.
Uniqueness
2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate is unique due to its cyclohexene ring structure and methoxycarbonyl substitution, which impart distinct reactivity and properties compared to other diazonium salts.
Properties
CAS No. |
74207-04-8 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl (1R,6S)-6-(2-diazoacetyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)8-5-3-2-4-7(8)9(13)6-12-11/h2-3,6-8H,4-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
NPPXNXCKJLWQIG-JGVFFNPUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)C=[N+]=[N-] |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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